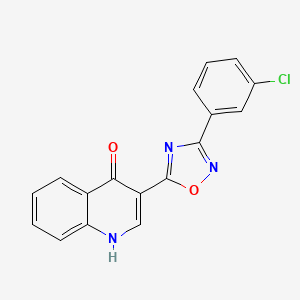
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C17H10ClN3O2 and its molecular weight is 323.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel hybrid structure combining the oxadiazole and quinoline moieties. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClN3O2, with a molecular weight of approximately 273.67 g/mol. The presence of the chlorophenyl group and the oxadiazole ring contributes to its unique biological activity profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives, including those that incorporate quinoline structures. The mechanism of action typically involves:
- Inhibition of key enzymes : Many oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are crucial for cancer cell proliferation .
- Cytotoxic effects on cancer cell lines : Research indicates that various oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, modifications to the oxadiazole scaffold have resulted in compounds that selectively induce apoptosis in malignant cells while sparing normal cells .
Antimicrobial Activity
Compounds containing oxadiazole and quinoline structures have also been evaluated for their antimicrobial properties. Studies have shown:
- Broad-spectrum activity : These compounds display activity against a range of pathogens including bacteria and fungi. For example, certain 1,3,4-oxadiazole derivatives have been noted for their effectiveness against drug-resistant bacterial strains .
- Mechanisms of action : The antimicrobial effects are often attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Other Activities
In addition to their anticancer and antimicrobial activities, these compounds have also demonstrated:
- Anti-inflammatory properties : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant activity : The ability to scavenge free radicals has been observed in certain oxadiazole derivatives, contributing to their protective effects against oxidative stress-related conditions .
Case Study 1: Anticancer Potential
A study focused on a series of 1,3,4-oxadiazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 10 µM compared to standard chemotherapeutics which had IC50 values ranging from 15 to 30 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds had minimum inhibitory concentrations (MIC) lower than that of conventional antibiotics such as ciprofloxacin .
Table 1: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMCZVAHMCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














